molecular formula C14H22N2O2S B2373047 (E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide CAS No. 2411338-55-9

(E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide

Cat. No.: B2373047
CAS No.: 2411338-55-9
M. Wt: 282.4
InChI Key: DYJRIFNHKNBZDD-ONEGZZNKSA-N
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Description

(E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a thiophene ring, and a butenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the introduction of the dimethylamino group and the butenamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency. Additionally, purification methods like crystallization and chromatography are used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-16(2)6-3-4-14(18)15-9-13(10-17)8-12-5-7-19-11-12/h3-5,7,11,13,17H,6,8-10H2,1-2H3,(H,15,18)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJRIFNHKNBZDD-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC(CC1=CSC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC(CC1=CSC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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